CLOPROSTENOL Na

FP prostanoid receptor phosphoinositide turnover receptor pharmacology

Choose Cloprostenol Na for unmatched luteolytic efficiency in your herd. Unlike dinoprost (7-8 min half-life), its ~3-hour half-life resists β-oxidation, ensuring complete CL regression in a single low-volume injection (0.5 mg ≈ 25 mg dinoprost). Reduces incomplete luteolysis rates, improving pregnancy/AI to ~40%. High aqueous solubility (>150 mg/mL) enables precise micro-dosing with minimal side effects—critical for equine and small ruminant use. Procure high-purity sodium salt for consistent formulation and reliable reproductive outcomes.

Molecular Formula C22H29ClO6
Molecular Weight 424.9 g/mol
CAS No. 40665-92-7
Cat. No. B1669231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCLOPROSTENOL Na
CAS40665-92-7
SynonymsCloprostenol
Cloprostenol Monosodium Salt
Cloprostenol Sodium
Estrumate
ICI 80,966
ICI-80,966
ICI80,966
Monosodium Salt, Cloprostenol
Oestrophan
Salt, Cloprostenol Monosodium
Sodium, Cloprostenol
Molecular FormulaC22H29ClO6
Molecular Weight424.9 g/mol
Structural Identifiers
SMILESC1C(C(C(C1O)C=CC(COC2=CC(=CC=C2)Cl)O)CC=CCCCC(=O)O)O
InChIInChI=1S/C22H29ClO6/c23-15-6-5-7-17(12-15)29-14-16(24)10-11-19-18(20(25)13-21(19)26)8-3-1-2-4-9-22(27)28/h1,3,5-7,10-12,16,18-21,24-26H,2,4,8-9,13-14H2,(H,27,28)/b3-1-,11-10+/t16-,18-,19-,20+,21-/m0/s1
InChIKeyVJGGHXVGBSZVMZ-CHPNCWRZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Cloprostenol Sodium (CAS 40665-92-7): Synthetic PGF2α Analog for Veterinary Luteolysis and Estrus Synchronization – Procurement & Selection Guide


Cloprostenol sodium (CAS 40665-92-7) is the monosodium salt of cloprostenol, a synthetic 16-(3-chlorophenoxy) analog of prostaglandin F2α (PGF2α). As a potent FP prostanoid receptor agonist, its primary pharmacological action is functional and morphological luteolysis of the corpus luteum, underpinning its approved veterinary use for estrus synchronization and pregnancy termination in cattle, horses, and swine [1]. The sodium salt form confers substantially enhanced aqueous solubility (>150 mg/mL at neutral pH) compared to the free acid, facilitating formulation development, analytical method validation, and in vivo dosing . Unlike natural PGF2α (dinoprost), cloprostenol incorporates a 3-chlorophenoxy substitution at C-16 that confers resistance to rapid endogenous β-oxidation, resulting in a markedly prolonged circulating half-life.

Why Cloprostenol Sodium Cannot Be Freely Substituted with Dinoprost or Other PGF2α Analogs in Timed-AI Protocols


Within the prostaglandin F2α analog class, pharmacokinetic and pharmacodynamic divergence creates non-interchangeable clinical profiles that directly impact herd-level reproductive outcomes. Dinoprost tromethamine (the natural PGF2α tromethamine salt) has a circulating half-life of approximately 7–8 minutes due to rapid pulmonary and hepatic β-oxidation, whereas cloprostenol sodium resists this first-pass metabolism, maintaining a half-life of approximately 3 hours [1]. This ~23- to 26-fold difference in systemic persistence translates to accelerated progesterone decline within the first 12 hours post-injection and higher subsequent estradiol concentrations in cloprostenol-treated animals [2]. Furthermore, cloprostenol sodium lacks thromboxane A2–mimetic activity and does not provoke platelet aggregation, a property not shared by all prostaglandin analogs, with implications for cardiovascular safety in compromised animals [3]. These differences mean that simply dose-adjusting dinoprost cannot recapitulate the temporal hormonal dynamics or side-effect profile of cloprostenol sodium in synchronization protocols.

Quantitative Differentiation of Cloprostenol Sodium: Head-to-Head Evidence Against Dinoprost, Fluprostenol, and Luprostiol


FP Receptor Functional Agonist Potency (EC50) in Phosphoinositide Turnover Assay: Cloprostenol vs. Fluprostenol vs. PGF2α

In the A7r5 rat vascular smooth muscle cell phosphoinositide (PI) turnover assay, cloprostenol was identified as the most potent prostaglandin tested, with an EC50 of 0.84 ± 0.06 nM, and behaved as a full agonist [1]. In the same assay system, fluprostenol produced an EC50 of 4.45 ± 0.19 nM (approximately 5.3-fold less potent than cloprostenol), and the natural ligand PGF2α yielded an EC50 of 30.9 ± 2.82 nM (approximately 37-fold less potent than cloprostenol) [1]. The rank order of FP receptor functional potency in this well-validated system was: cloprostenol > 16-phenoxy PGF2α > 17-phenyl PGF2α > fluprostenol > PGF2α > PhXA85 [1]. This functional potency hierarchy is corroborated by radioligand binding data from human ocular FP receptors, where cloprostenol exhibited a Ki of 13–37 nM versus fluprostenol Ki of 56–98 nM in postmortem human eye sections [2].

FP prostanoid receptor phosphoinositide turnover receptor pharmacology

Circulating Half-Life and Metabolic Stability: Cloprostenol Sodium vs. Dinoprost Tromethamine in Lactating Dairy Cows

In a randomized controlled trial involving 652 lactating Holstein dairy cows within a Presynch/Ovsynch protocol, dinoprost tromethamine exhibited a short circulating half-life of approximately 7–8 minutes, attributable to rapid degradation by endogenous 15-hydroxyprostaglandin dehydrogenase and β-oxidation pathways [1]. In the same study, cloprostenol sodium demonstrated a half-life of approximately 3 hours—representing a 23- to 26-fold prolongation of systemic drug exposure [1]. This pharmacokinetic advantage translated into significantly lower mean circulating progesterone (P4) concentrations in cloprostenol-treated cows between 0 and 12 hours post-injection (6.54 ± 0.27 to 3.77 ± 0.22 ng/mL decline within 1 hour), compared to dinoprost-treated cows, and subsequently greater serum estradiol (E2) concentrations at 48 hours post-treatment (2.74 ± 0.15 pg/mL for cloprostenol vs. 2.37 ± 0.19 pg/mL for dinoprost) [2]. Pregnancy per AI at first service tended to be greater for cloprostenol sodium compared with dinoprost tromethamine (40% vs. 35%, respectively) [1].

pharmacokinetics luteolysis dairy cattle reproduction

Equivalent Luteolytic Dose Ratio in Cattle: Cloprostenol Exhibits ~50-Fold Higher Potency Than Dinoprost on a Mass Basis

In controlled experimental conditions with 65 dairy cows and a confirmatory field trial involving 245 cows, cloprostenol at a dose of 0.5 mg administered intramuscularly produced luteolytic activity equivalent to 25 mg of dinoprost tromethamine—a 50:1 mass potency ratio favoring cloprostenol [1]. In the Pakistan Veterinary Journal study comparing three commercially available luteolytic agents in Holstein-Friesian cows, cloprostenol sodium (0.5 mg) reduced plasma progesterone to 0.85 ± 0.05 ng/mL at onset of estrus within 64.00 ± 8.00 hours post-treatment, compared to dinoprost tromethamine (25 mg): 0.80 ± 0.10 ng/mL at 68.00 ± 4.00 hours, and dextro-rotatory D-Cloprostenol: 0.70 ± 0.10 ng/mL at 88.00 ± 8.00 hours [2]. In equids, the standard recommended luteolytic dose of cloprostenol is 250 μg per 454 kg horse, versus 5–10 mg for dinoprost, reinforcing the consistent ~20- to 50-fold potency differential across species .

luteolytic potency dose equivalence bovine reproduction

Uterine Contractility in Cycling Cows: Cloprostenol Does Not Significantly Increase Intrauterine Pressure, Unlike Dinoprost

In an in vivo study using miniature pressure transducers placed in one uterine horn of four lactating cyclic cows, luteolytic doses of dinoprost (25 mg IV) caused a significant 515% increase in intrauterine pressure during diestrus, a 198% increase during proestrus, and a 256% increase during metestrus versus baseline (set at 100% for the control period) [1]. In direct contrast, cloprostenol (500 μg IV) did not cause a statistically significant change in intrauterine pressure in any stage of the estrous cycle [1]. The other synthetic analogs tested—luprostiol (195% and 154% in diestrus and proestrus, respectively) and tiaprost (215% during diestrus)—also produced significant myometrial stimulation, though less than dinoprost [1]. This differential was corroborated by Korzekwa et al. (2014), who found that naturally occurring PGF2α and dinoprost stimulated progesterone (P4) secretion from bovine luteal cells in vitro (P<0.05), whereas cloprostenol and luprostiol did not influence P4 synthesis, and the greatest cytotoxic and pro-apoptotic effects were observed with luprostiol (37.3% and 202% respectively, P<0.001) [2].

uterine contractility myometrial activity bovine estrous cycle

Extra-Uterine Smooth Muscle Selectivity: DL- and D-Cloprostenol Show Negligible Contraction of Tracheal, Ileal, and Arterial Tissues Compared with PGF2α

In a comparative pharmacologic study examining isolated smooth muscle preparations (uterine, tracheal, ileal, and arterial) from rat, guinea-pig, and horse, both DL-cloprostenol (racemate) and D-cloprostenol (the optically pure 15(R)-enantiomer) were potent contractors of myometrium, but had negligible secondary effects on other types of smooth muscle [1]. This contrasts with natural PGF2α, which produces broader contractile responses across gastrointestinal, tracheal, and vascular smooth muscle beds [1]. The D-enantiomer showed some arterial contractile activity that may warrant consideration, but the racemic DL-cloprostenol formulation (the predominant commercial form as cloprostenol sodium) maintains the favorable myometrial selectivity profile [1]. This tissue selectivity is consistent with earlier observations that synthetic PGF2α analogs (alfaprostol, cloprostenol, luprostiol) have the advantage of retaining effects on target organs (corpus luteum and myometrium) while reducing effects on digestive, bronchial, and vascular smooth muscle fibers compared with natural PGF2α .

smooth muscle selectivity side-effect profile tissue specificity

Enantiomeric Potency Differential: D-Cloprostenol Is ~150-Fold More Potent Than DL-Cloprostenol at Corpus Luteum PGF2α Receptors

Using a radiometric binding assay in bovine corpus luteum cell membranes, D-cloprostenol (the optically pure 15(R)-enantiomer) and natural PGF2α were equipotent in inhibiting [3H]PGF2α binding, and both were approximately 150 times more potent than DL-cloprostenol (the racemate) (P<0.05), and approximately 280 times more potent than PGE1 (P<0.05) [1]. This profound stereospecificity was attenuated in myometrial cell membranes, where D-cloprostenol and PGF2α were only about 10 times more potent than DL-cloprostenol (P<0.05) and approximately 95 times more potent than PGE1 (P<0.05) [1]. These data indicate that cloprostenol binding to PGF2α receptors is stereospecific and that the tissue-specific potency differential between the D-enantiomer and the racemate is more pronounced at the target organ for luteolysis (corpus luteum; ~150×) than at the myometrium (~10×) [1].

stereospecific binding enantiomer potency corpus luteum receptor

Evidence-Backed Application Scenarios for Cloprostenol Sodium in Veterinary Reproduction and Biomedical Research


Timed Artificial Insemination (TAI) Protocols in Lactating Dairy Cows Requiring Reliable Luteolysis

In large-herd dairy operations employing Ovsynch or Presynch/Ovsynch timed-AI protocols, incomplete luteolysis—affecting up to 20% of cows receiving dinoprost tromethamine—represents a major economic liability. Cloprostenol sodium's ~3-hour half-life (versus 7–8 minutes for dinoprost) provides sustained systemic exposure that accelerates progesterone decline within the first 12 hours post-injection and produces higher estradiol levels at 48 hours, tending to improve pregnancy per AI from 35% to 40% at first service [1]. The 50:1 mass potency ratio (0.5 mg cloprostenol ≈ 25 mg dinoprost) also enables smaller injection volumes, reducing handling stress and injection-site reactions in high-throughput operations [2]. Procurement selection should prioritize cloprostenol sodium over dinoprost for herds with documented incomplete luteolysis rates or where protocol compliance mandates a single-injection regimen with high confidence of complete CL regression.

Equine Estrus Induction and Pregnancy Termination with Minimized Prostaglandin Side Effects

Mares are exquisitely sensitive to the systemic side effects of natural PGF2α, including sweating, abdominal cramping, diarrhea, and tachycardia. Cloprostenol sodium at the standard dose of 250 μg per 454 kg induces effective luteolysis with a markedly reduced side-effect profile owing to its myometrial selectivity and negligible activity on gastrointestinal and bronchial smooth muscle [1]. Furthermore, micro-dose protocols using as little as 25 μg cloprostenol have been shown to effectively induce luteolysis while virtually eliminating observable adverse effects . The sodium salt's high aqueous solubility (>150 mg/mL) facilitates precise low-volume dosing, which is critical for accurate micro-dose administration. For equine practitioners and reproductive specialists, cloprostenol sodium should be the preferred prostaglandin analog when animal welfare concerns or client perception of side effects influence product selection.

Out-of-Season Breeding and Estrus Synchronization in Small Ruminants (Sheep and Goats)

In sheep, cloprostenol at 125–250 μg has been demonstrated to be more effective than dinoprost (10–12 mg) for pregnancy termination and estrus synchronization, with less refractoriness on days 20–30 of pregnancy and no refractoriness in ewes previously unresponsive to dinoprost [3]. The commercial Synchromate® formulation (cloprostenol sodium, 0.250 mg/mL) has been directly compared with Lutalyse® (dinoprost tromethamine, 5 mg/mL) in Menz and crossbred ewes, confirming equivalent or superior estrus response at substantially lower prostaglandin mass [3]. For small ruminant practitioners, cloprostenol sodium offers the operational advantage of a single low-volume injection (1 mL or less) versus the larger volumes required for dinoprost, which is particularly relevant when handling large flocks with limited manpower.

FP Prostanoid Receptor Pharmacological Research and In Vitro Luteolysis Modeling

For biomedical researchers investigating FP receptor signaling, luteolysis mechanisms, or adipocyte differentiation, cloprostenol sodium (EC50 = 0.84 nM at FP receptor in PI turnover assay) represents the most potent commercially available FP receptor agonist [4]. The sodium salt's water solubility (≥150 mg/mL) eliminates the need for DMSO or organic co-solvents in aqueous buffer systems, preserving cell viability and avoiding solvent-related artifacts in in vitro assays . Researchers comparing FP agonists should note that cloprostenol sodium is approximately 5.3-fold more potent than fluprostenol and 37-fold more potent than PGF2α in functional PI turnover assays [4], and the racemic DL-form is approximately 150-fold less potent than the D-enantiomer at corpus luteum receptors [5]. These potency differentials must be accounted for in experimental design and inter-study comparisons. For studies requiring the highest target-tissue selectivity with minimal off-target prostanoid receptor activation, the absence of thromboxane A2–mimetic activity distinguishes cloprostenol from other prostaglandin analogs [6].

Quote Request

Request a Quote for CLOPROSTENOL Na

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.